molecular formula C11H11N3OS B1520887 2-Amino-N-(o-tolyl)thiazole-5-carboxamide CAS No. 1184914-03-1

2-Amino-N-(o-tolyl)thiazole-5-carboxamide

Cat. No.: B1520887
CAS No.: 1184914-03-1
M. Wt: 233.29 g/mol
InChI Key: HVVKMORRBPMRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(o-tolyl)-thiazole-5-carboxamide is an impurity of the anti-cancer drug Dasatinib. Dasatinib is a new, oral, small-molecule Tyrosine Kinase Inhibitor (TKI) for the treatment of CML. Antineoplastic.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, this compound can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Biological Activity

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the class of 2-aminothiazoles, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. The synthesis typically involves the condensation of thiourea with an alpha-halo ketone, leading to the formation of the thiazole structure, which is then modified to introduce the carboxamide group.

Anticancer Properties

The compound has shown promising results as a dual inhibitor targeting both the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC), making it particularly relevant in cancer therapy. Inhibition of Bcr-Abl is crucial for treating chronic myeloid leukemia, while HDAC inhibition plays a role in regulating apoptosis and cell cycle processes.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)1.5Bcr-Abl Inhibition
DU145 (Prostate)2.0HDAC Inhibition

The compound's ability to induce antiproliferative effects has been confirmed through studies on various cancer cell lines, including K562 and DU145, where it demonstrated significant inhibition of cell growth.

The mechanism through which this compound exerts its biological effects involves modulation of critical signaling pathways associated with cell survival and proliferation. Interaction studies indicate that it binds effectively to target proteins, leading to biochemical changes that can inhibit tumor growth .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo and in vitro:

  • Study on K562 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction of cellular proliferation, with an observed IC50 value of approximately 1.5 µM. This effect was attributed to the compound's ability to inhibit Bcr-Abl activity .
  • Xenograft Models : In mouse models bearing human cancer cell lines, administration of 200 mg/kg led to a tumor growth inhibition rate of 61% in HCA-7 cells, indicating substantial anticancer potential .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other thiazole derivatives suggest varying biological activities based on modifications to the phenyl ring or thiazole structure.

Table 2: Comparison of Thiazole Derivatives

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideChloro group on phenyl ringProtein tyrosine kinase inhibition
2-Amino-N-(p-tolyl)thiazole-5-carboxamidePara-substituted tolyl groupAnticancer activity through different mechanisms
2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamideNitro group on phenyl ringPotential antibacterial properties

The unique binding affinity of this compound for both Bcr-Abl and HDAC may provide synergistic therapeutic effects not observed in other derivatives .

Scientific Research Applications

Target Proteins

  • Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML), which promotes cell proliferation and survival.
  • HDAC : Enzymes involved in the regulation of gene expression through deacetylation of histones, impacting cell cycle and apoptosis.

Biochemical Pathways

The dual inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide leads to:

  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways critical for cell growth and differentiation.

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • K562 (human leukemia)
  • DU145 (prostate cancer)

These effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideContains a chloro group on the phenyl ringProtein tyrosine kinase inhibition
2-Amino-N-(p-tolyl)thiazole-5-carboxamidePara-substituted tolyl groupAnticancer activity through different mechanisms
2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamideNitro group on the phenyl ringPotential antibacterial properties

This table illustrates how variations in substituents can influence biological activities, with this compound showing a distinct profile due to its dual-target mechanism .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in leukemia and prostate cancer cell lines. For instance, a study demonstrated that it induced significant apoptosis in K562 cells through ROS-mediated pathways .
  • In Vivo Efficacy : Animal models have indicated that derivatives based on this thiazole scaffold can delay tumor growth and exhibit favorable pharmacokinetic profiles. For example, one study reported that a related compound significantly inhibited tumor growth in xenograft models .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKMORRBPMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.